molecular formula C21H21N5O B7031663 N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide

Cat. No.: B7031663
M. Wt: 359.4 g/mol
InChI Key: QNGCSWJRTSTHLR-UHFFFAOYSA-N
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Description

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-16-7-2-3-8-17(16)15-26-19-10-5-4-9-18(19)23-21(26)24-20(27)11-14-25-13-6-12-22-25/h2-10,12-13H,11,14-15H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGCSWJRTSTHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activity, making it a candidate for studying various biological processes.

    Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including antimicrobial and anticancer treatments.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to interact with biopolymers in living systems, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide can be compared with other benzimidazole derivatives, such as:

    Albendazole: An antiparasitic agent.

    Bendamustine: An anticancer drug.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.

    Thiabendazole: An antifungal and antiparasitic agent

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